molecular formula C22H29ClN2O3S B14166477 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide CAS No. 6168-27-0

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide

Cat. No.: B14166477
CAS No.: 6168-27-0
M. Wt: 437.0 g/mol
InChI Key: IJUDFIWVGAJOQT-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a methylsulfonylamino group, and a dimethylpentan-3-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with methylsulfonylamine to form 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzene. This intermediate is then reacted with N-(2,4-dimethylpentan-3-yl)amine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl methyl sulfone: Shares the chlorophenyl and sulfone groups but lacks the benzamide and dimethylpentan-3-yl groups.

    4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Contains a trifluoromethyl group instead of a chlorophenyl group.

Uniqueness

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

6168-27-0

Molecular Formula

C22H29ClN2O3S

Molecular Weight

437.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide

InChI

InChI=1S/C22H29ClN2O3S/c1-15(2)21(16(3)4)24-22(26)18-8-12-20(13-9-18)25(29(5,27)28)14-17-6-10-19(23)11-7-17/h6-13,15-16,21H,14H2,1-5H3,(H,24,26)

InChI Key

IJUDFIWVGAJOQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)Cl)S(=O)(=O)C

Origin of Product

United States

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